molecular formula C9H10F3NO B1598773 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 776-02-3

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B1598773
CAS No.: 776-02-3
M. Wt: 205.18 g/mol
InChI Key: VRYRZCFIBXSFEN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of the trifluoromethyl group .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethyl group plays a significant role in its binding affinity and specificity towards target biomolecules. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of different metabolites within the cell, thereby influencing the overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The presence of the trifluoromethyl group may enhance its transport efficiency and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYRZCFIBXSFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390883
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-02-3
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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